4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15645847
InChI: InChI=1S/C18H15ClN4O4/c1-11-16(18(25)22(21(11)2)13-6-4-3-5-7-13)20-17(24)14-9-8-12(19)10-15(14)23(26)27/h3-10H,1-2H3,(H,20,24)
SMILES:
Molecular Formula: C18H15ClN4O4
Molecular Weight: 386.8 g/mol

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide

CAS No.:

Cat. No.: VC15645847

Molecular Formula: C18H15ClN4O4

Molecular Weight: 386.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide -

Specification

Molecular Formula C18H15ClN4O4
Molecular Weight 386.8 g/mol
IUPAC Name 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-nitrobenzamide
Standard InChI InChI=1S/C18H15ClN4O4/c1-11-16(18(25)22(21(11)2)13-6-4-3-5-7-13)20-17(24)14-9-8-12(19)10-15(14)23(26)27/h3-10H,1-2H3,(H,20,24)
Standard InChI Key ZMFBKRCAWWHWBX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Introduction

Structural Overview

The compound consists of:

  • A 4-chloro-2-nitrobenzamide core.

  • A pyrazolone moiety substituted with 1,5-dimethyl and 2-phenyl groups.

Chemical Formula

The molecular formula can be deduced as C17H15ClN4O4C_{17}H_{15}ClN_4O_4.

Key Functional Groups

  • Chlorine (-Cl) at the benzene ring.

  • Nitro (-NO_2) group on the benzene ring.

  • Amide (-CONH-) linkage connecting the benzamide and pyrazolone units.

  • Pyrazolone ring, which is a known pharmacophore in drug design.

Synthesis

Although specific synthesis protocols for this compound are not directly available in the provided data, general synthetic strategies can be inferred based on similar compounds:

  • Formation of the Pyrazolone Core:

    • Reacting phenylhydrazine with ethyl acetoacetate under acidic or basic conditions forms the pyrazolone ring.

  • N-Acylation:

    • The pyrazolone derivative can be acylated using 4-chloro-2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

General Reaction Scheme

Pyrazolone Derivative+4-Chloro-2-Nitrobenzoyl ChlorideBaseFinal Compound\text{Pyrazolone Derivative} + \text{4-Chloro-2-Nitrobenzoyl Chloride} \xrightarrow{\text{Base}} \text{Final Compound}

Characterization Techniques

To confirm the structure and purity of the compound, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR to identify chemical shifts corresponding to functional groups.

    • Peaks for aromatic protons (benzene and phenyl groups), methyl groups (CH3-CH_3), and amide protons (NH-NH-).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=374m/z = 374 (expected for C17H15ClN4O4C_{17}H_{15}ClN_4O_4).

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for:

      • Amide (C=OC=O) around 1650 cm1^{-1}.

      • Nitro group (NO2NO_2) around 1500–1600 cm1^{-1}.

      • Aromatic C-H stretching around 3000 cm1^{-1}.

  • Elemental Analysis:

    • Confirms the percentage composition of C, H, N, O, and Cl.

Potential Applications

The compound's structure suggests potential applications in various fields:

Medicinal Chemistry

  • The pyrazolone moiety is known for its anti-inflammatory, analgesic, and antipyretic properties.

  • The nitrobenzamide core may enhance biological activity through interactions with enzymes or receptors.

Drug Design

  • The compound could serve as a lead molecule for designing inhibitors targeting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Antimicrobial Activity

  • Nitroaromatic compounds often exhibit antimicrobial properties due to their ability to interfere with microbial DNA synthesis.

Comparison with Related Compounds

PropertyTarget CompoundRelated Compounds
Functional GroupsPyrazolone, NitrobenzamidePyrazoles, Nitrobenzamides
Biological Activity PotentialAnti-inflammatory, AntimicrobialSimilar activities observed in pyrazole derivatives
Synthetic ComplexityModerateComparable complexity

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